molecular formula C10H8Cl2N2 B3495952 4-chloro-1-(4-chlorobenzyl)-1H-pyrazole

4-chloro-1-(4-chlorobenzyl)-1H-pyrazole

Cat. No.: B3495952
M. Wt: 227.09 g/mol
InChI Key: IUEZOBAJHGYWRD-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-chlorobenzyl)-1H-pyrazole is a pyrazole derivative featuring a chlorinated aromatic system. The compound consists of a pyrazole ring substituted with a chlorine atom at position 4 and a 4-chlorobenzyl group at position 1. This structural configuration confers distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and agrochemical research. Pyrazole derivatives are renowned for their bioactivity, often serving as scaffolds for antimicrobial, anti-inflammatory, and anticancer agents. The dual chlorine substituents enhance lipophilicity and metabolic stability, which are critical for optimizing pharmacokinetic profiles in drug development .

Properties

IUPAC Name

4-chloro-1-[(4-chlorophenyl)methyl]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2/c11-9-3-1-8(2-4-9)6-14-7-10(12)5-13-14/h1-5,7H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEZOBAJHGYWRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole derivatives exhibit diverse biological and chemical properties depending on their substitution patterns. Below is a detailed comparison of 4-chloro-1-(4-chlorobenzyl)-1H-pyrazole with structurally related compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Name Substituents/Modifications Molecular Formula Key Properties/Applications Reference
This compound 4-Cl, 1-(4-Cl-benzyl) C10H7Cl2N2 Intermediate for agrochemicals; moderate antimicrobial activity
4-Chloro-1-(chloromethyl)-1H-pyrazole 4-Cl, 1-(CH2Cl) C4H4Cl2N2 Reactive chloromethyl group for alkylation; used in synthesis of heterocycles
Methyl 1-(4-chlorobenzyl)-1H-pyrazole-4-carboxylate 1-(4-Cl-benzyl), 4-COOCH3 C12H11ClN2O2 Ester group enhances solubility; potential prodrug candidate
4-Chloro-1-(4-methylbenzyl)-1H-pyrazol-3-amine 4-Cl, 1-(4-CH3-benzyl), 3-NH2 C11H12ClN3 Amine group enables hydrogen bonding; explored in CNS-targeting drugs
4-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole 4-Cl, 1-CH3, 3-CF3 C5H5ClF3N2 CF3 group improves metabolic stability; used in pesticide formulations
1-(4-Chlorobenzyl)-3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazole 1-(4-Cl-benzyl), 3,5-bis(3,4-Cl2-phenyl), 4-CH3 C23H14Cl7N2 Multi-halogenated system; potent antifungal activity

Key Observations:

Substituent Effects on Reactivity :

  • The chlorobenzyl group in this compound enhances aromatic stacking interactions, favoring binding to hydrophobic enzyme pockets .
  • Compounds with electron-withdrawing groups (e.g., -CF3 in ) exhibit greater resistance to oxidative degradation compared to alkyl-substituted analogs.

Biological Activity: The isothiocyanate derivative (C11H7Cl2N3S, from ) shows enhanced antimicrobial activity due to the -NCS group, which disrupts bacterial cell walls.

Applications in Drug Design :

  • Carboxylate esters (e.g., ) serve as prodrugs, improving oral bioavailability through hydrolysis in vivo.
  • Multi-halogenated derivatives (e.g., ) are prioritized in agrochemicals for their broad-spectrum antifungal efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-1-(4-chlorobenzyl)-1H-pyrazole
Reactant of Route 2
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4-chloro-1-(4-chlorobenzyl)-1H-pyrazole

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